molecular formula C26H28ClN3O B3952355 1-(9H-carbazol-9-yl)-3-[4-(4-chlorobenzyl)-1-piperazinyl]-2-propanol

1-(9H-carbazol-9-yl)-3-[4-(4-chlorobenzyl)-1-piperazinyl]-2-propanol

Cat. No. B3952355
M. Wt: 434.0 g/mol
InChI Key: MEFLBDDXWJTFIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(9H-carbazol-9-yl)-3-[4-(4-chlorobenzyl)-1-piperazinyl]-2-propanol” is a complex organic molecule. It contains a carbazole group, a piperazine ring, a chlorobenzyl group, and a propanol group. Carbazole is a tricyclic aromatic compound and is a component of coal tar . Piperazine is a cyclic organic compound that is often used in the synthesis of pharmaceuticals . Chlorobenzyl refers to a benzyl group with a chlorine atom attached, and propanol is a primary alcohol with a three-carbon chain .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The carbazole and chlorobenzyl groups are aromatic and would contribute to the overall stability of the molecule. The piperazine ring could potentially form hydrogen bonds with other molecules, and the propanol group would make the molecule polar .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of the various functional groups. It would likely be a solid at room temperature, and its solubility would depend on the polarity of the solvent .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound were to be used in pharmaceuticals, the piperazine ring might be involved in binding to biological targets .

Safety and Hazards

Without specific safety data, it’s hard to say for sure, but as with any chemical compound, appropriate safety measures should be taken when handling it. This includes wearing protective clothing and working in a well-ventilated area .

Future Directions

The potential applications and future directions for this compound would depend on its properties and the results of further studies. It could potentially be used in the development of new pharmaceuticals, materials, or chemical processes .

properties

IUPAC Name

1-carbazol-9-yl-3-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28ClN3O/c27-21-11-9-20(10-12-21)17-28-13-15-29(16-14-28)18-22(31)19-30-25-7-3-1-5-23(25)24-6-2-4-8-26(24)30/h1-12,22,31H,13-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEFLBDDXWJTFIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)CC(CN3C4=CC=CC=C4C5=CC=CC=C53)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(9H-carbazol-9-yl)-3-[4-(4-chlorobenzyl)-1-piperazinyl]-2-propanol
Reactant of Route 2
1-(9H-carbazol-9-yl)-3-[4-(4-chlorobenzyl)-1-piperazinyl]-2-propanol
Reactant of Route 3
1-(9H-carbazol-9-yl)-3-[4-(4-chlorobenzyl)-1-piperazinyl]-2-propanol
Reactant of Route 4
1-(9H-carbazol-9-yl)-3-[4-(4-chlorobenzyl)-1-piperazinyl]-2-propanol
Reactant of Route 5
Reactant of Route 5
1-(9H-carbazol-9-yl)-3-[4-(4-chlorobenzyl)-1-piperazinyl]-2-propanol
Reactant of Route 6
Reactant of Route 6
1-(9H-carbazol-9-yl)-3-[4-(4-chlorobenzyl)-1-piperazinyl]-2-propanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.